N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
The compound “N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains multiple methoxy groups (OCH3) and a benzamide group (C6H5CONH2) .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,3,4-oxadiazole ring, benzamide group, and methoxy groups. The 1,3,4-oxadiazole ring is known to participate in various chemical reactions . The benzamide group could potentially undergo hydrolysis, and the methoxy groups could be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar 1,3,4-oxadiazole ring and benzamide group could influence its solubility in different solvents. The methoxy groups could potentially increase its lipophilicity .Scientific Research Applications
Antimicrobial Applications
1,3,4-Oxadiazole derivatives have demonstrated significant in vitro antimicrobial efficacy against pathogenic bacteria and fungi, including both Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungi such as Candida albicans. Some compounds within this class exhibited broad-spectrum antibacterial activities and potent activity against tested Gram-positive bacteria, suggesting their potential as therapeutic agents in combating microbial infections (L. H. Al-Wahaibi et al., 2021).
Anti-proliferative (Anticancer) Properties
These compounds have also shown promising anti-proliferative activity against a variety of cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer. The research indicates that certain 1,3,4-oxadiazole derivatives can induce significant inhibitory effects on cancer cell growth, highlighting their potential application in cancer therapy (L. H. Al-Wahaibi et al., 2021).
Antioxidant Activity
Moreover, new derivatives bearing the 1,3,4-oxadiazole structure have been synthesized and evaluated for their antioxidant properties. Some of these compounds demonstrated significant free-radical scavenging ability, suggesting their utility as antioxidants. This activity is valuable for developing therapeutic agents aimed at mitigating oxidative stress-related diseases (R. M. Shakir et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withThymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Inhibition of this enzyme can lead to a decrease in DNA synthesis and cell proliferation, making it a potential target for anticancer drugs .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are bbb permeant . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-24-13-7-12(8-14(10-13)25-2)18-21-22-19(28-18)20-17(23)11-5-6-15(26-3)16(9-11)27-4/h5-10H,1-4H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEZEQMNICVHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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